benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine
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Overview
Description
Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine is an organic compound characterized by the presence of a benzyl group attached to an amine functional group, which is further substituted with a 2-[(tert-butyldimethylsilyl)oxy]ethyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines and alcohols due to the stability conferred by the tert-butyldimethylsilyl (TBDMS) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine typically involves the reaction of benzylamine with 2-[(tert-butyldimethylsilyl)oxy]ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the 2-[(tert-butyldimethylsilyl)oxy]ethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis, allowing for selective reactions and protecting sensitive functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine involves the stabilization of reactive intermediates through the TBDMS group. The TBDMS group provides steric hindrance and electronic effects that protect the amine or alcohol functional group from unwanted reactions. This allows for selective transformations and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butyldimethylsilyl)oxy]ethanol: Similar in structure but with a hydroxyl group instead of an amine.
tert-Butyldimethylsilyl chloride: Used as a silylation reagent to introduce the TBDMS group.
2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde: Contains an aldehyde group instead of an amine.
Uniqueness
Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine is unique due to its combination of a benzyl group and a TBDMS-protected amine. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.
Properties
CAS No. |
227805-74-5 |
---|---|
Molecular Formula |
C15H27NOSi |
Molecular Weight |
265.5 |
Purity |
95 |
Origin of Product |
United States |
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